molecular formula C18H21N3O5 B11184213 N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide CAS No. 742113-76-4

N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

Cat. No.: B11184213
CAS No.: 742113-76-4
M. Wt: 359.4 g/mol
InChI Key: RHZYSCBNJZTEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}acetamide is a complex organic compound that features a benzodioxole ring fused with a spirocyclic diazaspirodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the spirocyclic diazaspirodecane moiety. One common approach is to first synthesize the benzodioxole derivative through a Mannich reaction, which involves the condensation of 1-(2H-1,3-benzodioxol-5-yl)ethanone with dimethylamine hydrochloride and paraformaldehyde in the presence of a catalytic amount of hydrochloric acid . The resulting Mannich base is then reacted with appropriate reagents to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the employment of advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzodioxole ring and spirocyclic structure can undergo substitution reactions to introduce different substituents, which can affect the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxole or spirocyclic compounds.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit mitochondrial membrane potential, affecting cellular energy production and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is unique due to its specific spirocyclic structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and potential therapeutic applications.

Properties

CAS No.

742113-76-4

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C18H21N3O5/c1-11-4-6-18(7-5-11)16(23)21(17(24)20-18)9-15(22)19-12-2-3-13-14(8-12)26-10-25-13/h2-3,8,11H,4-7,9-10H2,1H3,(H,19,22)(H,20,24)

InChI Key

RHZYSCBNJZTEHD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4

solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.